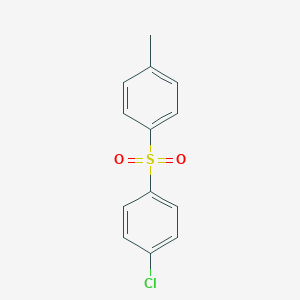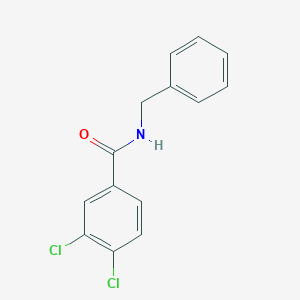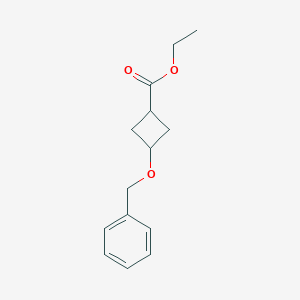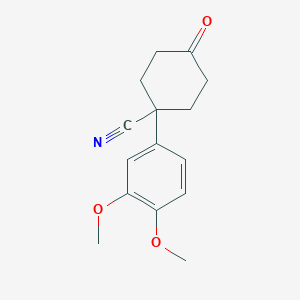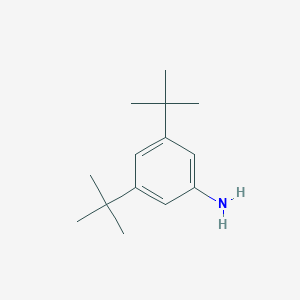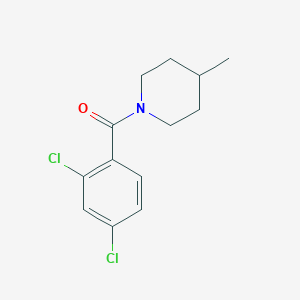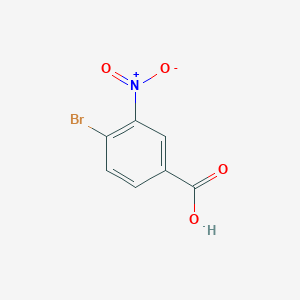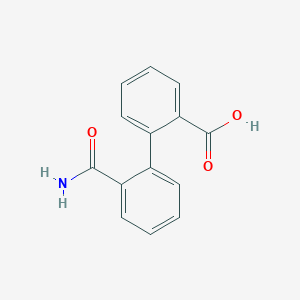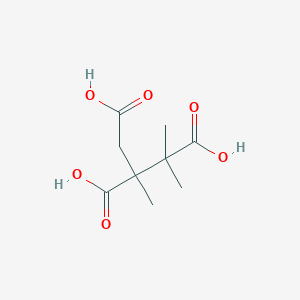
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid, also known as "tricarballylic acid," is a naturally occurring organic acid found in various fruits and vegetables. It is a tricarboxylic acid derivative that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid involves the inhibition of the enzyme aconitase. Aconitase is an enzyme that is involved in the citric acid cycle, which is responsible for the production of ATP in cells. By inhibiting the activity of aconitase, (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can decrease the production of reactive oxygen species, which can have a protective effect on cells.
Effets Biochimiques Et Physiologiques
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been shown to have various biochemical and physiological effects. One such effect is its ability to decrease the production of reactive oxygen species, which can have a protective effect on cells. It has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid in lab experiments is its ability to inhibit the activity of the enzyme aconitase. This inhibition can be useful in studying the role of aconitase in cellular processes. However, one limitation of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid is its potential toxicity at high concentrations. Care should be taken when handling this compound to avoid exposure.
Orientations Futures
There are several potential future directions for the study of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid. One such direction is the investigation of its potential use in the treatment of various inflammatory conditions. Another direction is the study of its effects on cellular metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to determine the optimal concentration and dosing of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid for use in various scientific research applications.
Méthodes De Synthèse
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can be synthesized through the oxidation of citric acid using potassium permanganate. This process involves the addition of potassium permanganate to a solution of citric acid in water, followed by the addition of sodium hydroxide to neutralize the solution. The resulting mixture is then filtered and the solid product is collected and purified.
Applications De Recherche Scientifique
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been studied for its potential use in various scientific research applications. One such application is in the field of biochemistry, where it has been shown to inhibit the activity of the enzyme aconitase. This inhibition can lead to a decrease in the production of reactive oxygen species, which can have a protective effect on cells.
Propriétés
Numéro CAS |
2385-74-2 |
|---|---|
Nom du produit |
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid |
Formule moléculaire |
C9H14O6 |
Poids moléculaire |
218.2 g/mol |
Nom IUPAC |
2,3-dimethylbutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-8(2,6(12)13)9(3,7(14)15)4-5(10)11/h4H2,1-3H3,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
MJCJFUJXVGIUOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O |
SMILES canonique |
CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O |
Autres numéros CAS |
2385-74-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
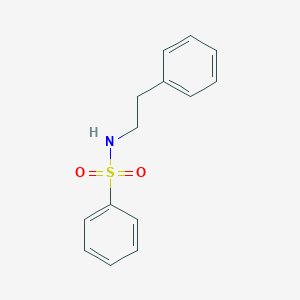
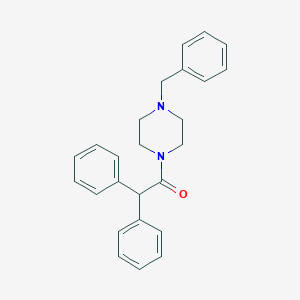

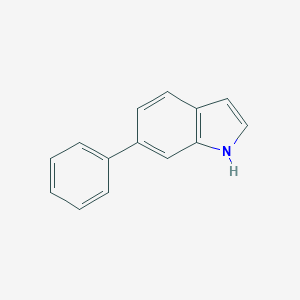
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
